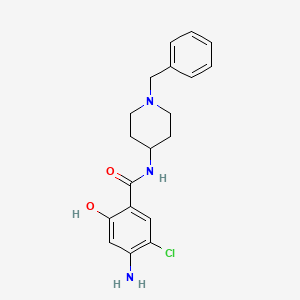

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide

Description

4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide is a benzamide derivative characterized by a 2-hydroxybenzamide core substituted with a chlorine atom at position 5 and an amino group at position 4. The piperidine ring at the amide nitrogen is further modified with a benzyl group (Fig. 1). This compound is structurally related to clebopride, a dopamine D2 receptor antagonist and antiemetic agent, but differs by the presence of a hydroxyl group instead of a methoxy group at position 2 .

Properties

IUPAC Name |

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c20-16-10-15(18(24)11-17(16)21)19(25)22-14-6-8-23(9-7-14)12-13-4-2-1-3-5-13/h1-5,10-11,14,24H,6-9,12,21H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXYEQOVHDIOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the reaction of benzylpiperidine with chloro-hydroxybenzamide under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction progress and final product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide is C24H26ClN3O2, with a molecular weight of approximately 487.9 g/mol. The compound features a piperidine ring, which is known for enhancing the bioactivity of various medicinal agents.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit DNA methyltransferases, which play a crucial role in the epigenetic regulation of gene expression in cancer cells. In particular, studies have shown that derivatives of this compound can reactivate tumor suppressor genes such as P16 and MLH1 by inhibiting DNA methylation pathways .

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to disorders such as depression and anxiety. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .

Case Study 1: Cancer Therapeutics

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against various cancer cell lines. These derivatives were found to significantly inhibit cell growth and induce apoptosis through the modulation of specific signaling pathways associated with cancer progression.

Case Study 2: Neurological Disorders

In a preclinical trial assessing the neuroprotective effects of this compound, researchers observed that it could reduce oxidative stress markers and improve cognitive function in models of neurodegeneration. This suggests that it may have therapeutic potential for conditions such as Alzheimer's disease and other forms of dementia .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of DNA methylation | |

| Neuroprotection | Reduction in oxidative stress | |

| Enzyme Inhibition | Targeting DNMTs |

Table 2: Case Studies Overview

| Study Focus | Findings | Publication |

|---|---|---|

| Cancer Therapeutics | Induced apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Neurological Disorders | Improved cognitive function in models | PMC Article |

Mechanism of Action

The mechanism by which 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₂₀H₂₄ClN₃O₂

- Molecular Weight : 373.88 g/mol .

- Safety Data : Requires stringent handling precautions due to hazards such as skin/eye irritation and respiratory risks .

The hydroxyl group may influence solubility and receptor binding compared to methoxy-substituted derivatives .

Comparison with Similar Compounds

Clebopride (4-Amino-N-(1-Benzylpiperidin-4-yl)-5-Chloro-2-Methoxybenzamide)

Structural Differences :

- Substituent at Position 2 : Methoxy (clebopride) vs. hydroxyl (target compound).

Pharmacological Activity :

Key Data :

The methoxy group in clebopride may enhance metabolic stability compared to the hydroxyl group, which could increase polarity and reduce bioavailability in the target compound .

5-Chloro-N-(4-(Piperidin-1-yl)Phenyl)-2-Hydroxybenzamide (Compound 15)

Structural Differences :

- Amine Substituent : Piperidinylphenyl group vs. benzylpiperidinyl in the target compound.

N-(3,5-Bis(Trifluoromethyl)Phenyl)-5-Chloro-2-Hydroxybenzamide

Structural Differences :

- Amine Substituent : 3,5-Bis(trifluoromethyl)phenyl group.

Pharmacological Activity :

4-Amino-N-(1-Azabicyclo[2.2.2]Oct-3-yl)-5-Chloro-2-Hydroxybenzamide

Structural Differences :

- Amine Substituent : Azabicyclo[2.2.2]octane ring vs. benzylpiperidine.

Biological Activity

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide, also known as a derivative of clebopride, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24ClN3O2, with a molar mass of 373.88 g/mol. The compound features a benzylpiperidine moiety and a chloro-substituted hydroxybenzamide structure, which are crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Dopaminergic Activity : The benzylpiperidine structure is known to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways. This interaction may contribute to its effects on mood and cognition.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on DNA methyltransferases (DNMTs), which are crucial for regulating gene expression through epigenetic modifications. This inhibition can lead to the reactivation of silenced genes in cancer cells .

- Acetylcholinesterase Inhibition : There is evidence suggesting that derivatives of this compound may also inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft, thus enhancing cholinergic neurotransmission .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various studies:

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the effects of this compound and its analogs:

- Cancer Research : A study evaluated the efficacy of various derivatives in inhibiting DNMTs in leukemia cell lines. The most potent derivative showed an EC50 value of 0.9 μM against DNMT3A, indicating significant potential for cancer therapy .

- Neuropharmacology : Research into the compound's AChE inhibitory properties revealed that it could improve cognitive function in models of Alzheimer's disease by increasing acetylcholine levels in the brain .

- Behavioral Studies : Animal models have shown that compounds with similar structures can reduce anxiety-like behaviors and improve cognitive performance, suggesting potential applications in treating mood disorders .

Q & A

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Maestro models binding to dopamine D3 receptors (docking scores < -7.0 kcal/mol suggest strong affinity) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR modeling : Relate substituent electronegativity (e.g., Cl, OH) to IC values using Random Forest algorithms .

What strategies assess the compound’s stability under various storage and experimental conditions?

Advanced Research Question

- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 72 hours. Monitor via HPLC for degradation products (e.g., dechlorinated analogs) .

- Lyophilization stability : Store at -20°C in amber vials with desiccants; assess hygroscopicity via Karl Fischer titration .

- Oxidative stability : Use radical initiators (e.g., AIBN) in DMSO to simulate air-free vs. aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.